molecular formula C16H25N3O2 B13420147 N8-Coumaroylspermidine

N8-Coumaroylspermidine

Cat. No.: B13420147
M. Wt: 291.39 g/mol
InChI Key: JFDXPKACNXPZOQ-RMKNXTFCSA-N
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Description

N8-Coumaroylspermidine is a derivative of spermidine, a biogenic polyamine. It is formed by the conjugation of spermidine with coumaric acid, a hydroxycinnamic acid. This compound is found in various plants and has been studied for its potential biological activities, including antifungal and antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N8-Coumaroylspermidine can be synthesized through a short and efficient synthetic route involving the suitably protected spermidine derivative. This derivative undergoes selective deprotection and monoacylation to form the desired compound . The reaction typically involves the use of protecting groups to ensure selective acylation at the N8 position of spermidine.

Industrial Production Methods

Industrial production methods for this compound often involve extraction from natural sources. For example, it can be isolated from safflower injection residues using high-performance liquid chromatography . This method allows for the efficient extraction and purification of the compound from plant materials.

Chemical Reactions Analysis

Types of Reactions

N8-Coumaroylspermidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced hydroxycinnamic acid derivatives .

Scientific Research Applications

N8-Coumaroylspermidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N8-Coumaroylspermidine involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit the activity of serotonin transporters, leading to increased levels of serotonin in the brain . This action is believed to contribute to its antidepressant effects. Additionally, the compound can inhibit the activity of enzymes involved in polyamine biosynthesis, affecting cellular growth and development .

Comparison with Similar Compounds

N8-Coumaroylspermidine can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the position of the coumaroyl group, which influences its biological activity and reactivity.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

(E)-N-[3-(4-aminobutylamino)propyl]-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H25N3O2/c17-10-1-2-11-18-12-3-13-19-16(21)9-6-14-4-7-15(20)8-5-14/h4-9,18,20H,1-3,10-13,17H2,(H,19,21)/b9-6+

InChI Key

JFDXPKACNXPZOQ-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCNCCCCN)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCNCCCCN)O

Origin of Product

United States

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